molecular formula C12H22O2 B2766112 4-(3-Methylbutyl)cyclohexane-1-carboxylic acid CAS No. 1309126-93-9

4-(3-Methylbutyl)cyclohexane-1-carboxylic acid

Cat. No.: B2766112
CAS No.: 1309126-93-9
M. Wt: 198.306
InChI Key: MDBDYIYBCFZCGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methylbutyl)cyclohexane-1-carboxylic acid is a chemical compound that belongs to the class of cyclohexane carboxylic acids. It has gained significant attention in scientific research due to its potential biological activity and various applications in medical, environmental, and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylbutyl)cyclohexane-1-carboxylic acid typically involves the hydrogenation of benzoic acid derivatives. The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylbutyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexene derivatives.

    Reduction: Reduction reactions can convert it into cyclohexane derivatives.

    Substitution: It can undergo substitution reactions to form various functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions include cyclohexene derivatives, cyclohexane derivatives, and various functionalized cyclohexane carboxylic acids .

Scientific Research Applications

4-(3-Methylbutyl)cyclohexane-1-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(3-Methylbutyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: A closely related compound with similar structural features.

    1-Methyl-1-cyclohexanecarboxylic acid: A structural analog with different pharmacokinetic properties

Uniqueness

4-(3-Methylbutyl)cyclohexane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(3-methylbutyl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-9(2)3-4-10-5-7-11(8-6-10)12(13)14/h9-11H,3-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBDYIYBCFZCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1CCC(CC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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